Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate

Vue d'ensemble

Description

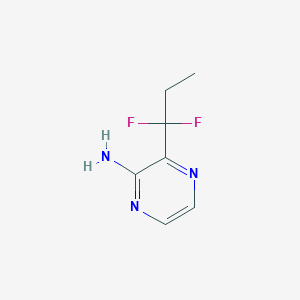

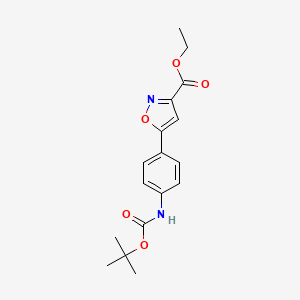

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C17H20N2O5 . It has an average mass of 332.351 Da and a monoisotopic mass of 332.137207 Da . This compound is used in scientific research, and its unique structure allows for diverse applications, ranging from drug discovery to materials synthesis.

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H20N2O5/c1-5-22-15(20)13-10-14(24-19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Chiral 2-Aminoalkyloxazole-5-carboxylates

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been effectively N-acylated and transformed into 2-aminoalkyloxazole-5-carboxylates, showcasing the compound's versatility in creating chiral molecules which are significant in pharmaceutical and material science research (Cox et al., 2003).

Structural Investigations

Detailed structural analysis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate revealed significant hydrogen-bonding interactions, demonstrating the compound's potential in forming stable and intricate molecular structures useful in developing new materials and drugs (Lynch & Mcclenaghan, 2004).

Applications in Material Science

Deaza-Analogues Synthesis

A study reported the synthesis of derivatives related to ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. Although primarily focused on biological screening, this work underscores the compound's utility in synthesizing complex molecules, potentially applicable in material science and organic chemistry (Carbone et al., 2013).

Synthesis of Ethyl 2-Amino-3-methoxycarbonyl-4-oxo-2-pentenoate

The compound's reactivity with hydroxylamine or hydrazines to form isoxazole and pyrazole ortho-dicarboxylic acid esters indicates its potential in synthesizing diverse molecular structures, which could be pivotal in developing new materials or chemical sensors (Vicentini et al., 2000).

Advanced Organic Synthesis Techniques

Enantioselective Synthesis

The compound has been synthesized with high optical purity via a palladium-catalyzed amide coupling with vinyl triflate, followed by oxazole formation, indicating its utility in advanced organic synthesis techniques for creating enantiomerically pure compounds, a crucial aspect in pharmaceutical research (Magata et al., 2017).

Chemical Characterization and Industrial Applications

Research on thio-1,3,4-oxadiazol-2-yl derivatives, involving reactions with ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate, highlights the compound's significance in chemical characterization and potential industrial applications, including in photoelectronic devices (Shafi et al., 2021).

Safety and Hazards

Mécanisme D'action

tert-Butoxycarbonyl (Boc) group

The Boc group is a protective group often used in organic synthesis. It’s used to protect an amine from reacting with other reagents until the desired point in a reaction sequence .

Isoxazole ring

Isoxazole is a heterocyclic aromatic organic compound. This ring structure is present in some pharmaceuticals, including the COX-2 inhibitor valdecoxib (Bextra) and the tranquilizer minaprine .

Phenyl group

A phenyl group is a functional group made up of six carbon atoms in a cyclic arrangement. This structure is often seen in various drugs and contributes to their lipophilicity, improving their ability to cross cell membranes .

Amine group

The presence of an amine group can contribute to the basicity of a compound and can participate in a variety of reactions, including those with proteins and enzymes .

Propriétés

IUPAC Name |

ethyl 5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-5-22-15(20)13-10-14(24-19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIZKOCNEZUWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-Amino-acetylamino)-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B1412695.png)

![1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412699.png)

![2-[4-(2,2-Difluoropropoxy)phenyl]ethanol](/img/structure/B1412702.png)

![1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone](/img/structure/B1412705.png)